![molecular formula C17H14N6O3S B2864221 N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894999-18-9](/img/structure/B2864221.png)
N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a triazolopyrimidine ring, and a thioacetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures (isoxazole and triazolopyrimidine), which are likely to contribute to its stability and possibly also its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The isoxazole ring, for example, might undergo electrophilic substitution or ring-opening reactions. The thioacetamide group could potentially be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of the cyclic structures .科学的研究の応用
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as triazolopyrimidines and pyrimidines, have been extensively studied for their potential therapeutic applications. These studies include the synthesis of novel derivatives and the evaluation of their biological activities. For instance, certain triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, showing promise as potential antimicrobial agents. Similarly, pyrimidinone derivatives have been explored for their antitumor and antimicrobial properties, indicating the versatility of heterocyclic compounds in drug discovery (El Azab & Elkanzi, 2014).
Agrochemical Research
In addition to pharmaceutical applications, heterocyclic compounds have been investigated for their insecticidal properties. Research has demonstrated the synthesis of various heterocycles incorporating thiadiazole moieties, which were then assessed for their insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of heterocyclic compounds in developing new agrochemicals to protect crops from pest infestations (Fadda et al., 2017).
Anticancer Research
The exploration of heterocyclic compounds extends to anticancer research, where novel derivatives have been synthesized and their anticancer activities evaluated. For example, new 3-heteroarylindoles have been developed and tested against cancer cell lines, demonstrating the potential of heterocyclic compounds in anticancer therapy (Abdelhamid et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-10-7-13(22-26-10)18-15(25)9-27-17-21-20-16-19-14(24)8-12(23(16)17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22,25)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDCFWZGZPLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

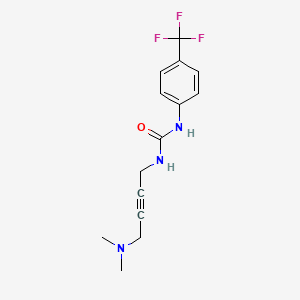
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2864141.png)
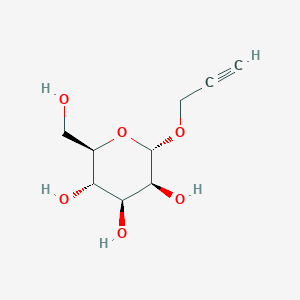
![(2Z)-2-{[3-(aminocarbonyl)phenyl]imino}-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)
![5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2864149.png)
![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)
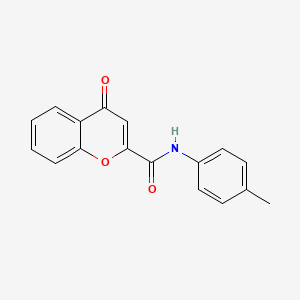
![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)
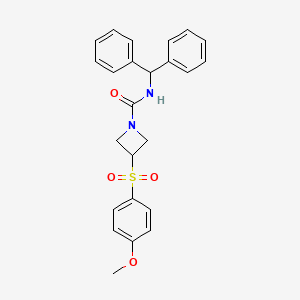
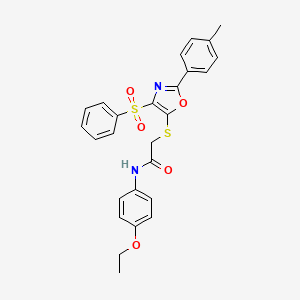
![1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2864157.png)
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)